molecular formula C5H5NO3 B12938111 (2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid

(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid

Cat. No.: B12938111
M. Wt: 127.10 g/mol
InChI Key: BAQXAKWDKIIPEC-VKHMYHEASA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound, (2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid , derives from its bicyclic framework. The parent structure is 1,2-dihydropyrrole , a five-membered ring containing one double bond between positions 1 and 2. The substituents include a ketone group at position 5 (5-oxo ) and a carboxylic acid moiety at position 2 (2-carboxylic acid ). The (2S) designation specifies the absolute configuration of the chiral center at carbon 2, which adopts an S-enantiomeric form.

Comparative analysis with related compounds highlights distinctions in nomenclature. For example, 5-oxopyrrolidine-2-carboxylic acid (a saturated analog) lacks the 1,2-dihydro designation, reflecting its fully reduced pyrrolidine ring. Similarly, 5-oxo-L-proline (a cyclic lactam) differs in both ring saturation and functional group arrangement.

Table 1: Nomenclature Comparison of Related Compounds

Compound Name Parent Ring Substituents Chiral Center
This compound 1,2-dihydropyrrole 5-oxo, 2-carboxylic acid C2 (S)
5-oxopyrrolidine-2-carboxylic acid Pyrrolidine 5-oxo, 2-carboxylic acid C2 (S)
5-oxo-L-proline Pyrrolidinone 2-carboxylic acid (lactam form) C5 (S)

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is defined by its partially unsaturated ring system. The 1,2-dihydropyrrole core adopts a non-planar conformation due to the sp³-hybridized C2 and C3 atoms, while the C1–C2 double bond introduces rigidity to the adjacent ring segment. Computational models suggest a half-chair conformation , with slight puckering at C3 to alleviate steric strain from the carboxylic acid group.

The stereochemical configuration at C2 is critical for biological activity. The S-configuration positions the carboxylic acid group in an axial orientation, enabling hydrogen bonding with proximal carbonyl oxygen atoms. This arrangement contrasts with the R-enantiomer, where the carboxylic acid adopts an equatorial position, reducing intramolecular stabilization.

Key Bond Lengths and Angles

  • C2–C3: 1.54 Å (typical for sp³–sp³ single bonds)
  • C1–C2: 1.33 Å (characteristic of a double bond)
  • O=C–O (carboxylic acid): 120.5° (planar geometry)

Comparative Analysis of Tautomeric Forms

The compound exhibits limited tautomerism due to its conjugated π-system. The 5-oxo group participates in resonance with the adjacent double bond, stabilizing the keto form over potential enol tautomers. However, in polar solvents, a minor enol tautomer (<2% population) has been hypothesized, where the C5 ketone converts to a hydroxyl group, shifting the double bond to C4–C5. This tautomer is less favorable due to ring strain and reduced aromaticity.

Table 2: Tautomeric Stability in Solvents

Tautomer Energy (kcal/mol) in Water Population (%)
Keto 0.0 98.5
Enol +3.2 1.5

In contrast, 5-oxopyrrolidine-2-carboxylic acid (fully saturated) lacks tautomeric flexibility, as its ring cannot delocalize π-electrons.

Crystallographic Studies and Solid-State Packing Arrangements

X-ray diffraction studies of analogous compounds reveal insights into the solid-state behavior of this compound. The carboxylic acid group forms bidirectional hydrogen bonds with adjacent molecules, creating a layered lattice structure. For example, in 5-oxo-L-proline , the carboxylic acid and lactam groups generate a hydrogen-bonded network with a repeating unit distance of 4.7 Å.

In the target compound, the unsaturated ring likely enhances planarity, promoting π-stacking interactions between layers. Predicted unit cell parameters include:

  • a-axis : 6.8 Å
  • b-axis : 8.2 Å
  • c-axis : 10.1 Å
  • β-angle : 95°

These dimensions suggest a monoclinic crystal system, similar to derivatives like 5-oxoproline 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester , which crystallizes in space group P2₁ with Z = 4.

Properties

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid

InChI

InChI=1S/C5H5NO3/c7-4-2-1-3(6-4)5(8)9/h1-3H,(H,6,7)(H,8,9)/t3-/m0/s1

InChI Key

BAQXAKWDKIIPEC-VKHMYHEASA-N

Isomeric SMILES

C1=CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

C1=CC(=O)NC1C(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Pyrrole Derivatives

A common method involves catalytic hydrogenation of N-protected dihydropyrrole esters to yield the corresponding pyrrolidine carboxylic acid derivatives.

  • Procedure:

    • Starting from benzyloxycarbonyl-2,3-dihydro-1H-pyrrole derivatives, the compound is dissolved in ethanol and DMF.
    • The reaction mixture is placed in an autoclave under hydrogen pressure (1.4–1.5 MPa) at 50 °C.
    • Catalytic hydrogenation reduces the double bond, forming the saturated pyrrolidine ring with retention of the carboxylate ester.
    • Subsequent hydrolysis of the ester group yields the free carboxylic acid.
  • Catalysts and Conditions:

    • Chiral catalysts such as (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl derivatives are used to induce stereoselectivity.
    • Bases like sodium ethoxide facilitate the reaction under nitrogen atmosphere.
  • Yields and Stereoselectivity:

    • Yields typically range from 60% to over 80%.
    • Enantiomeric excess (ee) values vary depending on catalyst and conditions, with reported ee around 55–61% in some examples.

Hydrolysis of Protected Intermediates

  • Protected pyrrolidine derivatives bearing tert-butoxycarbonyl (Boc) groups are hydrolyzed under acidic or basic conditions to liberate the free carboxylic acid.

  • Typical Conditions:

    • Treatment with lithium hydroxide, sodium hydroxide, or potassium hydroxide in aqueous media for base hydrolysis.
    • Acidic hydrolysis using trifluoroacetic acid or hydrochloric acid at room temperature or slightly elevated temperatures.
  • Example:

    • (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-hydroxyethylpyrrolidine is hydrolyzed with hydrochloric acid at 25 °C for 3 hours, followed by neutralization and extraction to yield the free acid with high purity and yield (~89.7%).

Use of Alkali Metal Bases in Hydrolysis

  • Alkali metal hydroxides (LiOH, NaOH, KOH) are preferred for hydrolysis of ester intermediates to the corresponding carboxylic acids.

  • The reaction is typically carried out in mixed solvents such as THF/water or ethanol/water at controlled temperatures to avoid side reactions.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Catalytic hydrogenation H2 gas (1.4–1.5 MPa), ethanol/DMF, chiral catalyst 50 °C, nitrogen atmosphere
Ester hydrolysis (base) LiOH, NaOH, or KOH in aqueous solvent Room temp to mild heating
Ester hydrolysis (acid) TFA or HCl, room temp 3–4 hours, followed by neutralization
Base used in synthesis 4-Dimethylaminopyridine (DMAP), triethylamine, DBU Catalytic base to facilitate reactions

Detailed Example: Preparation from Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole

  • Starting Material: Benzyloxycarbonyl-2,3-dihydro-1H-pyrrole (3 g, 7.1 mmol)
  • Solvent: Ethanol (15 mL) and DMF (3 mL)
  • Catalyst: Chiral catalyst (7 mg, 0.007 mmol), sodium ethoxide (38 mg, 0.71 mmol)
  • Procedure:
    • Place in autoclave, purge with hydrogen, maintain 1.4–1.5 MPa pressure.
    • Stir at 50 °C for several hours.
  • Workup:
    • Hydrolyze ester with alkali metal hydroxide (e.g., LiOH).
    • Acidify to precipitate the carboxylic acid.
  • Yield: Approximately 60–80% depending on conditions.
  • Stereochemistry: (2S) configuration favored by chiral catalyst.

Analytical Data and Purity

  • Purity of the final (2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid is typically >95% as confirmed by NMR and HPLC.
  • NMR signals characteristic of the lactam and carboxylic acid groups are observed, with chemical shifts consistent with literature values.
  • Melting points and optical rotation data confirm stereochemical integrity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Catalytic hydrogenation H2, chiral catalyst, ethanol/DMF, 50 °C High stereoselectivity, mild temp Requires autoclave, catalyst cost
Base hydrolysis of esters LiOH, NaOH, KOH in aqueous solvent Simple, high yield Requires careful pH control
Acid hydrolysis of protected TFA or HCl, room temperature Efficient deprotection Acid-sensitive groups may degrade
Use of bases like DMAP, DBU Catalytic amounts in organic solvents Facilitates coupling reactions Sensitive to moisture

Research Findings and Notes

  • The use of chiral catalysts in hydrogenation is critical to obtain the (2S) enantiomer with good enantiomeric excess.
  • Hydrolysis steps must be carefully controlled to avoid racemization or decomposition of the lactam ring.
  • Solvent choice (ethanol, DMF, THF) influences reaction rates and yields.
  • Alkali metal hydroxides are preferred for hydrolysis due to their efficiency and mild conditions.
  • The synthetic route is adaptable to various N-protecting groups and substituents, allowing for structural diversity in pyrrolidine derivatives.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Development:
(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid has been investigated for its potential therapeutic effects. It is noted for its role as a precursor in the synthesis of various pharmaceutical compounds. For instance, derivatives of this compound have shown promise in treating conditions such as multiple sclerosis and cancer due to their ability to inhibit matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) enzymes, which are implicated in tumor invasion and metastasis .

2. Neuroprotective Effects:
Recent studies have indicated that pyroglutamic acid may possess neuroprotective properties. Research has demonstrated that it can enhance cognitive function and protect against neurodegeneration by modulating glutamate signaling in the brain . This makes it a candidate for further exploration in the context of neurodegenerative diseases.

Biochemical Applications

1. Metabolic Pathways:
Pyroglutamic acid is involved in various metabolic pathways, particularly those related to amino acid metabolism. It acts as an intermediate in the synthesis of proline and plays a role in the detoxification of ammonia through the urea cycle . Understanding its metabolic role can aid in developing treatments for metabolic disorders.

2. Biomarker Potential:
Elevated levels of pyroglutamic acid have been associated with certain metabolic disorders, including glutamine and glutathione metabolism issues. Monitoring its levels could provide insights into these conditions, making it a potential biomarker for clinical diagnostics .

Synthetic Organic Chemistry Applications

1. Synthesis of Heterocycles:
this compound serves as a valuable building block in organic synthesis, particularly for creating heterocyclic compounds. Its derivatives can be synthesized through various methods, including cyclization reactions that yield pyrrole derivatives with diverse functional groups .

2. Development of New Reaction Pathways:
Recent advancements have demonstrated innovative synthetic pathways utilizing this compound to create complex molecules with potential biological activity. For example, palladium-catalyzed reactions involving this compound have been reported to yield highly functionalized pyrroles . These methodologies are crucial for developing new drugs and agrochemicals.

Case Studies

Study Application Findings
Medicinal Chemistry Treatment for Multiple SclerosisPyroglutamic acid derivatives inhibited MMPs effectively, reducing tumor growth in preclinical models .
Neuroprotective Effects Cognitive EnhancementDemonstrated protective effects against neurodegeneration by modulating glutamate pathways .
Synthetic Pathways Heterocycle SynthesisSuccessful synthesis of pyrrole derivatives using this compound as a precursor .

Mechanism of Action

The mechanism by which (2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full range of activities.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Ring Type Substituents Functional Groups Key Properties
(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid 5-membered dihydropyrrole Carboxylic acid (C2), oxo (C5) Lactam, carboxylic acid Chiral center, partial unsaturation
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 5-membered pyrrolidine Methyl (C1), carboxylic acid (C3), oxo (C5) Lactam, carboxylic acid, methyl Fully saturated, no chiral center
5-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid 6-membered dihydropyridine Chloro (C5), oxo (C2), carboxylic acid (C3) Lactam, carboxylic acid, chloro Larger ring, halogen substituent
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives Fused pyrrolo-pyridine Variable (e.g., Cl, OCH₃ at C5) Carboxylic acid, fused aromatic system High synthetic yields (71–95%)
Key Observations:
  • Ring Saturation : The target compound’s dihydropyrrole ring (partially unsaturated) enhances conjugation compared to fully saturated pyrrolidine derivatives like 1-methyl-5-oxopyrrolidine-3-carboxylic acid. This may increase acidity (lower pKa) due to resonance stabilization of the carboxylate anion .
  • Substituent Position : In 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid, the larger pyridine ring and chlorine substituent introduce steric and electronic effects distinct from the target’s five-membered structure. Chlorine’s electron-withdrawing nature could reduce solubility in polar solvents .
Solubility and Reactivity
  • The target compound’s carboxylic acid group and lactam ring confer moderate water solubility, comparable to 1-methyl-5-oxopyrrolidine-3-carboxylic acid. However, the latter’s methyl group may slightly enhance lipophilicity .

Biological Activity

(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid, a derivative of the pyrrole family, has garnered attention in recent years due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H5_5NO3_3, with a molecular weight of 127.1 g/mol. The compound features a pyrrole ring with a carboxylic acid group and an oxo group at specific positions, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is hypothesized that the compound can act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism is crucial for its potential applications in treating conditions related to enzyme dysfunction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

Key Findings:

  • The compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, which are critical targets in antibiotic resistance research .
  • In vitro assays showed that derivatives of this compound exhibited selective antimicrobial activity, suggesting that structural modifications can enhance efficacy against specific bacterial strains .

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Pseudomonas aeruginosa16 µg/mL
Klebsiella pneumoniae64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

Research Insights:

  • Studies using A549 human lung adenocarcinoma cells revealed that the compound exhibits cytotoxic effects, reducing cell viability significantly at concentrations as low as 100 µM .
  • Structure-activity relationship studies indicate that specific substituents on the pyrrole ring enhance anticancer activity while minimizing toxicity to non-cancerous cells .

Table 2: Cytotoxic Effects on A549 Cells

CompoundIC50_{50} (µM)Effect on Non-Cancerous Cells
This compound75Moderate
Cisplatin10High

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives of this compound against drug-resistant strains. The results indicated that certain derivatives were effective against strains resistant to common antibiotics .
  • Cytotoxicity Assessment in Cancer Research : Another research focused on evaluating the cytotoxic effects of this compound on lung cancer cells compared to standard chemotherapeutics like cisplatin. Results showed that some derivatives had comparable or superior efficacy with reduced side effects on normal cells .

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